molecular formula C18H16O9 B7777040 Dibenzoyl-L-tartaric acid monohydrate

Dibenzoyl-L-tartaric acid monohydrate

Cat. No.: B7777040
M. Wt: 376.3 g/mol
InChI Key: DXDIHODZARUBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzoyl-L-tartaric acid monohydrate, with the chemical formula C18H14O8·H2O and CAS registry number 62708-56-9, is a white crystalline powder known for its applications in the pharmaceutical industry. It is characterized by its dibenzoyl and tartaric acid functional groups. This compound is commonly used as a chiral resolving agent, allowing for the separation of enantiomers in drug synthesis. Additionally, it serves as a catalyst in various organic reactions and exhibits antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzoyl-L-tartaric acid monohydrate can be synthesized using L-tartaric acid and benzoyl chloride as raw materials, with copper sulfate as a catalyst and toluene as a solvent. The reaction involves the formation of L-dibenzoyl tartaric anhydride, which is then hydrolyzed to obtain the final product. The process is efficient, with a recovery ratio of over 95%, and the raw materials can be recycled .

Industrial Production Methods

In industrial settings, the synthesis involves adding L-tartaric acid and toluene to a reactor, followed by the addition of copper sulfate. Benzoyl chloride is then added dropwise, and the reaction is continued for several hours. The resulting L-dibenzoyl tartaric anhydride is hydrolyzed with water to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Dibenzoyl-L-tartaric acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Dibenzoyl-L-tartaric acid monohydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dibenzoyl-L-tartaric acid monohydrate exerts its effects involves its role as a chiral resolving agent. It interacts with racemic mixtures, forming diastereomeric salts that can be separated based on their different solubilities. This allows for the isolation of enantiomerically pure compounds. The molecular targets and pathways involved include the functional groups of the racemic compounds and the chiral centers of this compound .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzoyl-D-tartaric acid
  • Di-p-toluoyl-L-tartaric acid
  • Di-p-toluoyl-D-tartaric acid
  • Di-pivaloyl-L-tartaric acid
  • Di-pivaloyl-D-tartaric acid

Uniqueness

Dibenzoyl-L-tartaric acid monohydrate is unique due to its high efficiency as a chiral resolving agent and its ability to form stable diastereomeric salts. It also exhibits antioxidant properties, making it suitable for use in various formulations .

Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIHODZARUBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-38-6
Record name Dibenzoyl-L-tartaric acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzoyl-L-tartaric acid monohydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzoyl-L-tartaric acid monohydrate
Reactant of Route 3
Dibenzoyl-L-tartaric acid monohydrate
Reactant of Route 4
Dibenzoyl-L-tartaric acid monohydrate
Reactant of Route 5
Reactant of Route 5
Dibenzoyl-L-tartaric acid monohydrate
Reactant of Route 6
Dibenzoyl-L-tartaric acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.